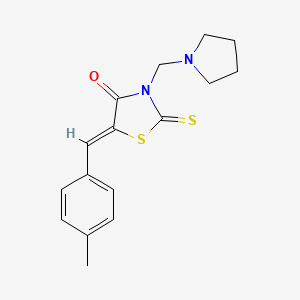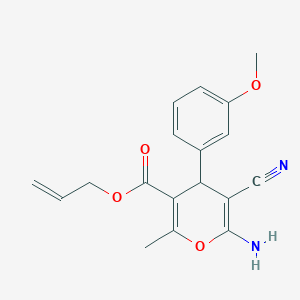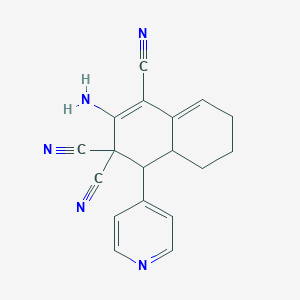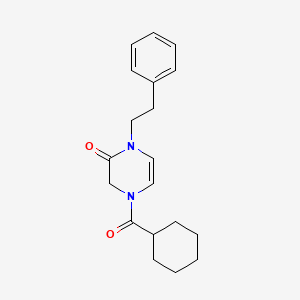
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPTT has been studied for its ability to inhibit various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. The compound has also been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme. The compound has also been shown to inhibit tyrosinase by chelating with the copper ions in the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to scavenge free radicals and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of this compound is its poor solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, this compound has been shown to exhibit some cytotoxicity at high concentrations, which can limit its use in certain assays.
Future Directions
There are several potential future directions for research on 5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based therapies for Alzheimer's disease and other neurological disorders. Another area of interest is the use of this compound for the treatment of hyperpigmentation disorders, such as melasma.
Further research is also needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets for the compound. In addition, the development of more soluble forms of this compound could improve its utility in laboratory experiments.
Scientific Research Applications
5-(4-methylbenzylidene)-3-(pyrrolidin-1-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been investigated for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase is a common strategy for the treatment of Alzheimer's disease and other neurological disorders.
This compound has also been studied for its potential to inhibit tyrosinase, an enzyme that is involved in the production of melanin. Inhibition of tyrosinase is a common strategy for the treatment of hyperpigmentation disorders, such as melasma.
In addition, this compound has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals. This compound has also demonstrated antimicrobial activity against various bacterial and fungal strains.
Properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-12-4-6-13(7-5-12)10-14-15(19)18(16(20)21-14)11-17-8-2-3-9-17/h4-7,10H,2-3,8-9,11H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJMSJWTHLBAHC-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-4-(2-iodophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290301.png)
![2,2,3,3-tetrafluoropropyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohex-3-ene-1-carboxylate](/img/structure/B4290312.png)

![N,N'-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(2-phenylacetamide)](/img/structure/B4290330.png)
![methyl 2-[2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290346.png)
![ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290349.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-pyrimidin-2-ylacetamide](/img/structure/B4290355.png)
![4-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290359.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-nitro-1H-benzimidazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4290378.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4290383.png)
![3-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290386.png)
![10a'-methyl-5',6'-dihydro-10a'H-dispiro[cyclohexane-1,1'-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-10',1''-cyclohexane]-3',8'-dione](/img/structure/B4290390.png)
